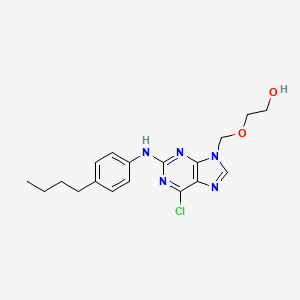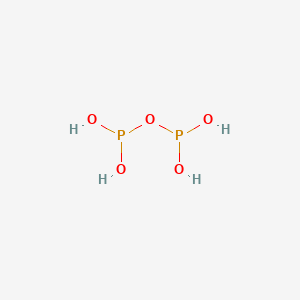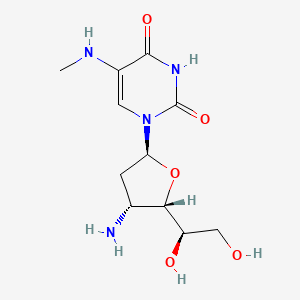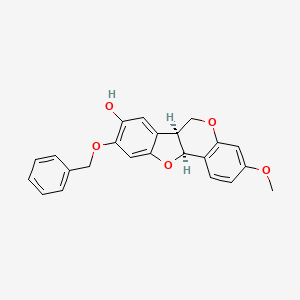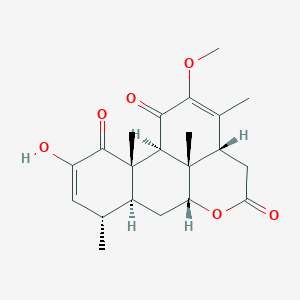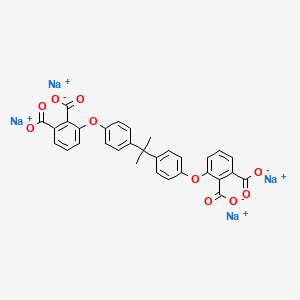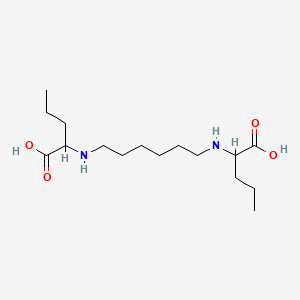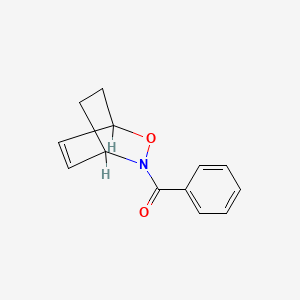
AZT Diphosphate dipalmitoylglycerol (liposomal formulation)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZT Diphosphate dipalmitoylglycerol (liposomal formulation) is a specialized compound designed to enhance the delivery and efficacy of zidovudine, an antiretroviral medication used to treat HIV. This formulation leverages liposomes, which are spherical vesicles composed of phospholipids, to improve the solubility, stability, and bioavailability of zidovudine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of AZT Diphosphate dipalmitoylglycerol involves the encapsulation of zidovudine within liposomes. A common method used is the thin film hydration technique, where a lipid film is hydrated with an aqueous solution containing zidovudine . The process involves:
- Dissolving phospholipids and cholesterol in an organic solvent.
- Evaporating the solvent to form a thin lipid film.
- Hydrating the film with an aqueous solution of zidovudine under controlled conditions.
- Sonication or extrusion to reduce the size of the liposomes and achieve uniformity .
Industrial Production Methods
Industrial production of liposomal formulations often employs scalable techniques such as high-pressure homogenization and microfluidization. These methods ensure consistent particle size distribution and high encapsulation efficiency .
Chemical Reactions Analysis
Types of Reactions
AZT Diphosphate dipalmitoylglycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, altering the chemical structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized zidovudine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
AZT Diphosphate dipalmitoylglycerol has a wide range of scientific research applications:
Chemistry: Used in studies to improve drug delivery systems and enhance the stability of active pharmaceutical ingredients.
Biology: Investigated for its potential to improve the bioavailability and efficacy of antiretroviral drugs.
Industry: Utilized in the development of advanced drug delivery systems and nanocarriers.
Mechanism of Action
The mechanism of action of AZT Diphosphate dipalmitoylglycerol involves the encapsulation of zidovudine within liposomes, which enhances its delivery to target cells. The liposomes facilitate the fusion with cell membranes, allowing the zidovudine to be released directly into the cells. This targeted delivery improves the drug’s efficacy and reduces its side effects . The molecular targets include the viral reverse transcriptase enzyme, which is inhibited by zidovudine, preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin Liposomal Formulation: Used in cancer treatment, encapsulates doxorubicin within liposomes to reduce toxicity and improve efficacy.
Amphotericin B Liposomal Formulation: Used to treat fungal infections, enhances the solubility and reduces the toxicity of amphotericin B.
Uniqueness
AZT Diphosphate dipalmitoylglycerol is unique in its application for HIV treatment, particularly in pediatric formulations. Its ability to improve the solubility, stability, and bioavailability of zidovudine sets it apart from other liposomal formulations .
Properties
CAS No. |
128028-70-6 |
|---|---|
Molecular Formula |
C45H81N5O14P2 |
Molecular Weight |
978.1 g/mol |
IUPAC Name |
[(2R)-3-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C45H81N5O14P2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-42(51)59-34-38(62-43(52)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)35-60-65(55,56)64-66(57,58)61-36-40-39(48-49-46)32-41(63-40)50-33-37(3)44(53)47-45(50)54/h33,38-41H,4-32,34-36H2,1-3H3,(H,55,56)(H,57,58)(H,47,53,54)/t38-,39+,40-,41-/m1/s1 |
InChI Key |
KOGSOVBCRGVUDZ-LLIMXKFASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


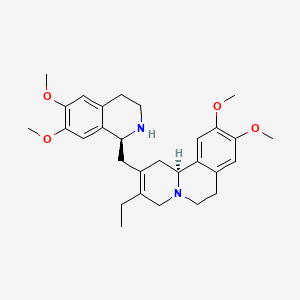

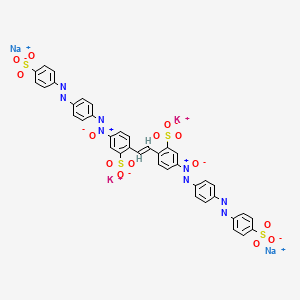
![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
